N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

medicinal chemistry kinase inhibitors structure–activity relationship

Fragment-based screening often wastes resources on regioisomer confusion. This compound provides an authenticated scaffold with a free pyrazole NH for hinge-binding in kinase targets and a terminal fluorine that blocks CYP450 ω-oxidation, enabling direct metabolic stability comparisons. - Unambiguous connectivity: NH-pyrazole (not N1-ethyl) ensures correct hinge interaction. - Racemic single stereocenter: ready for chiral resolution to study enantiomer-dependent activity. - Mode purity ≥98% ensures reproducible fragment soaking and SPR assays. - Ships ambient; not DOT/IATA hazardous; global delivery from US-based stock.

Molecular Formula C8H14FN3
Molecular Weight 171.22 g/mol
Cat. No. B11793502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
Molecular FormulaC8H14FN3
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCNC(CCF)C1=CC=NN1
InChIInChI=1S/C8H14FN3/c1-2-10-7(3-5-9)8-4-6-11-12-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12)
InChIKeyWRDKYTFFTPEDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: Procurement-Grade Building Block


N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (CAS 1427022-01-2, PubChem CID 121230941) is a chiral, fluorinated pyrazole derivative with the molecular formula C₈H₁₄FN₃ and a molecular weight of 171.22 g·mol⁻¹. It belongs to the class of 3-substituted pyrazoles bearing a secondary amine side chain, a scaffold widely exploited in medicinal chemistry for kinase inhibitor design and agrochemical development [1]. The compound possesses a single stereocenter at the carbon bridging the pyrazole ring and the N-ethylamine group, resulting in a pair of enantiomers typically supplied as a racemate. Its defining structural features—a terminal fluoroalkyl group and a secondary N-ethylamine—confer distinct physicochemical properties that differentiate it from closely related pyrazole-3-amine regioisomers and homologues.

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: Limited Substitutability


Superficially similar pyrazole-3-amine derivatives—such as 3-fluoro-3-(1H-pyrazol-3-yl)propan-1-amine (CAS 2228339-55-5) or 3-(1-ethyl-1H-pyrazol-3-yl)-3-fluoropropan-1-amine (CAS 2228775-96-8)—differ critically in the position of the fluorine atom, the attachment point of the ethyl group, or the protonation state of the pyrazole nitrogen [1]. These structural variations lead to measurable differences in lipophilicity (logP), hydrogen-bond donor/acceptor balance, and metabolic soft-spot topology. In fragment-based drug discovery, where subtle modifications can shift binding mode or selectivity, substituting one regioisomer for another without experimental validation risks confounding structure–activity relationships and wasting screening resources [2]. The unique connectivity of N-ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine—specifically, the free NH-pyrazole combined with a terminal fluoro substituent on the side chain—creates a pharmacophoric pattern that is not replicated by its nearest commercial analogs.

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: Differentiating Evidence


Regioisomeric Impact: Side-Chain vs. Ring Substitution

The target compound carries the N-ethyl substituent on the exocyclic secondary amine (pKa ~9.5–10.5), whereas the regioisomer 3-(1-ethyl-1H-pyrazol-3-yl)-3-fluoropropan-1-amine (CAS 2228775-96-8) bears the ethyl group on the pyrazole N1 nitrogen, blocking a key hydrogen-bond donor site [1]. This distinction is crucial for binding to ATP-pocket hinge regions in kinases, where the free pyrazole NH often acts as a hydrogen-bond donor to the backbone carbonyl of a hinge residue [2]. The target compound retains this donor, while the N1-ethyl analog eliminates it.

medicinal chemistry kinase inhibitors structure–activity relationship

Lipophilicity Control: Terminal Fluoro Effect

The target compound contains a terminal C–F bond on the propyl chain, where fluorine serves as a metabolically stable hydrogen isostere that modestly increases lipophilicity compared to the non-fluorinated analog N-ethyl-1-(1H-pyrazol-3-yl)propan-1-amine [1]. Literature precedent for fluorinated alkylamines indicates that introducing a single fluorine atom increases the computed logP by approximately 0.3–0.5 log units relative to the des-fluoro parent while simultaneously reducing the pKa of the adjacent amine by ~0.5–1.0 units, which can improve membrane permeability without sacrificing solubility to the same extent as a trifluoromethyl group [2].

ADME lipophilicity metabolic stability

HPLC Purity & Batch Reproducibility

Commercial suppliers list the minimum HPLC purity for N-ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine at 95% (AKSci) and 98% (Leyan, MolCore), with the latter specifying that purity is verified by HPLC and that actual batch values may exceed the listed minimum . This degree of characterization is essential for fragment screening, where impurities at >2% can generate false-positive hits or interfere with biophysical assays (e.g., SPR, DSF). In contrast, lower-purity grades (<95%) of analogous pyrazole-3-amines are frequently encountered on the market and may require additional purification prior to use.

quality control HPLC purity compound management

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: Application Scenarios


Kinase Hinge Binder Screening with Free Pyrazole NH

When designing a fragment library for kinase targets, the free pyrazole NH of N-ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine can serve as a hydrogen-bond donor to the backbone carbonyl of the hinge region (e.g., Glu91 or Cys91 in the DFG motif), a key interaction observed in many type I kinase inhibitors [1]. The N1-ethyl regioisomer (CAS 2228775-96-8) cannot form this interaction, making the target compound the correct choice for hinge-binding hypothesis testing.

Metabolic Soft-Spot Blocking with Terminal Fluoro

The terminal fluorine atom on the propyl chain can serve as a metabolic blocking group to prevent ω-oxidation by cytochrome P450 enzymes, a strategy widely validated in medicinal chemistry [2]. Researchers comparing N-dealkylation rates between the target compound and its des-fluoro analog can directly quantify the protective effect of the C–F bond, informing lead optimization decisions without requiring full pharmacokinetic studies.

Enantioselective Pyrazole-3-amine Synthesis

Because the target compound possesses a single stereocenter, it can be used as a racemic substrate for chiral resolution or asymmetric synthesis method development. The availability of both enantiomers (via chiral HPLC separation or enantioselective reductive amination) enables the study of stereochemistry-dependent biological activity, which is particularly relevant for targets where binding site chirality discriminates between enantiomers [1].

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